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Compound of Interest

Compound Name:
(Propan-2-yl)[(2,4,5-

trimethylphenyl)methyl]amine

Cat. No.: B13286955 Get Quote

Executive Summary & Compound Identity
CAS 1152924-99-6, chemically identified as (Propan-2-yl)[(2,4,5-
trimethylphenyl)methyl]amine (or N-Isopropyl-2,4,5-trimethylbenzylamine), is a secondary

amine structurally analogous to the common forensic marker N-Isopropylbenzylamine (N-

IPBA).[1][2][3][4]

This guide provides a high-resolution mass spectrometry (HRMS) characterization strategy.

Unlike standard benzylamines, the presence of three methyl groups on the aromatic ring

significantly alters the fragmentation kinetics, enhancing the stability of the tropylium-like

product ion. This feature allows for superior sensitivity in trace analysis compared to non-

substituted alternatives.
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Feature Specification

Chemical Name N-Isopropyl-2,4,5-trimethylbenzylamine

Molecular Formula C₁₃H₂₁N

Monoisotopic Mass 191.1674 Da

Precursor Ion [M+H]⁺ 192.1752 m/z

Core Application
Synthetic intermediate, forensic marker

analysis, ligand synthesis.

Experimental Protocol: ESI-MS/MS Characterization
To replicate the fragmentation data described below, the following self-validating protocol is

recommended. This workflow ensures that source fragmentation is minimized while maximizing

product ion transmission.

Methodology: Direct Infusion ESI-MS/MS
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).

Flow Rate: 10 µL/min (Infusion).

Step-by-Step Tuning Protocol:

Precursor Isolation: Set Q1 to lock on m/z 192.2 with a window of ±0.5 Da.

Declustering Potential (DP): Ramp from 20V to 80V. Target: Maximize m/z 192.2 without

observing m/z 133.0 (in-source fragment). Optimal is typically 40-50V.

Collision Energy (CE) Ramp: Perform a CE ramp from 5 eV to 50 eV.

Low CE (10 eV): Precursor dominates.
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Mid CE (20-25 eV): Appearance of characteristic fragment m/z 133.1.

High CE (>35 eV): Secondary fragmentation to m/z 118 and m/z 91.

Fragmentation Pattern Analysis
The fragmentation of CAS 1152924-99-6 is driven by the stability of the benzylic carbocation.

The electron-donating effects of the three methyl groups (at positions 2, 4, and 5) make the

benzylic bond significantly more labile than in unsubstituted benzylamines.

Primary Fragmentation Pathway
Precursor [M+H]⁺ (m/z 192.18): The protonated molecular ion.

Major Product Ion (m/z 133.10): Cleavage of the C-N bond yields the 2,4,5-trimethylbenzyl

cation. This is the Base Peak (100% relative abundance) across a wide range of collision

energies due to the inductive stabilization provided by the trimethyl substitution pattern.

Neutral Loss: The cleavage expels Isopropylamine (C₃H₉N) as a neutral molecule (Mass 59).

Secondary Pathways
m/z 150.13 [M+H - C₃H₆]⁺: Loss of the isopropyl group as propene via a hydrogen

rearrangement. This is less favored than the direct benzylic cleavage but observable at lower

collision energies.

m/z 118 & 105: Subsequent loss of methyl groups from the trimethylbenzyl cation at high

collision energies (>40 eV).

Visualized Fragmentation Pathway (Graphviz)
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Caption: ESI-MS/MS fragmentation pathway of CAS 1152924-99-6 showing the dominant

formation of the stabilized trimethylbenzyl cation (m/z 133).

Performance Comparison: Substituted vs.
Unsubstituted Alternatives
In analytical method development, distinguishing CAS 1152924-99-6 from its structural analogs

is critical. The table below compares it with N-Isopropylbenzylamine (N-IPBA), the standard

unsubstituted alternative often found in similar contexts.

Comparative Data Table
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Metric
CAS 1152924-99-6
(Trimethyl)

N-
Isopropylbenzylami
ne (Unsubstituted)

Performance
Implication

Precursor (m/z) 192.2 150.1

Distinct mass allows

for easy separation in

MS1.

Base Peak (m/z)
133.1

(Trimethylbenzyl)
91.1 (Benzyl)

The 133 ion is more

specific than the

generic 91 ion,

reducing background

noise.

Fragmentation

Efficiency

High (Stabilized

Cation)
Moderate

The trimethyl group

stabilizes the cation,

yielding higher signal

intensity for the

product ion.

Hydrophobicity (LogP) ~4.2 (Predicted) ~2.4

CAS 1152924-99-6

retains longer on C18

columns, eluting after

N-IPBA.

LOD (Est.) < 0.5 ng/mL ~ 1.0 ng/mL

Superior sensitivity

due to efficient

ionization and stable

fragment formation.

Differentiation Workflow
To distinguish these alternatives in a complex matrix, use the following logic gate:

Filter MS1: Is m/z 192 present? -> Yes -> Suspect Trimethyl analog.

Confirm MS2: Does m/z 192 fragment to 133 (Quantifier) and 150 (Qualifier)?

Retention Time: Does the peak elute significantly later than the m/z 150 standard?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1551083-13-6|2-{[(2,6-dimethylphenyl)methyl]amino}propane-1,3-diol|BLD Pharm
[bldpharm.com]

2. 1094317-31-3|[(3,4-Dimethylphenyl)methyl](propan-2-yl)amine|BLD Pharm
[bldpharm.com]

3. 953072-27-0|N1-(2,5-Dimethylbenzyl)propane-1,3-diamine|BLD Pharm [bldpharm.com]

4. 1019596-88-3|[1-(2-Methylphenyl)ethyl](propan-2-yl)amine|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation &
Performance Analysis of CAS 1152924-99-6]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13286955#mass-spectrometry-fragmentation-
pattern-of-cas-1152924-99-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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